2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine
Brand Name: Vulcanchem
CAS No.: 355382-36-4
VCID: VC8967327
InChI: InChI=1S/C18H20F3NO2/c1-23-16-8-5-13(11-17(16)24-2)9-10-22-12-14-3-6-15(7-4-14)18(19,20)21/h3-8,11,22H,9-10,12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC
Molecular Formula: C18H20F3NO2
Molecular Weight: 339.4 g/mol

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

CAS No.: 355382-36-4

Cat. No.: VC8967327

Molecular Formula: C18H20F3NO2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine - 355382-36-4

Specification

CAS No. 355382-36-4
Molecular Formula C18H20F3NO2
Molecular Weight 339.4 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C18H20F3NO2/c1-23-16-8-5-13(11-17(16)24-2)9-10-22-12-14-3-6-15(7-4-14)18(19,20)21/h3-8,11,22H,9-10,12H2,1-2H3
Standard InChI Key AKDISEXALHOUGG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine consists of two primary aromatic systems:

  • A 3,4-dimethoxyphenethyl group, where methoxy (-OCH3_3) substituents enhance electron density and influence receptor binding.

  • A 4-(trifluoromethyl)benzyl group, where the electron-withdrawing trifluoromethyl (-CF3_3) group confers metabolic stability and lipophilicity.

The amine bridge connects these moieties, enabling conformational flexibility critical for interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
CAS No.355382-36-4
Molecular FormulaC18H20F3NO2\text{C}_{18}\text{H}_{20}\text{F}_{3}\text{NO}_{2}
Molecular Weight339.4 g/mol
IUPAC Name2-(3,4-dimethoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine
SMILESCOC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC

Synthesis and Preparation Methods

Reductive Amination

The primary synthesis route involves reductive amination between 3,4-dimethoxyphenylacetaldehyde and 4-(trifluoromethyl)benzylamine. Sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH4_4) serves as the reducing agent in polar aprotic solvents like dichloromethane.

Aldehyde+AmineSTAB/NaBH4Target Compound\text{Aldehyde} + \text{Amine} \xrightarrow{\text{STAB/NaBH}_4} \text{Target Compound}

This method achieves moderate yields (50–70%) under ambient conditions, with purification via column chromatography.

Alternative Pathways

A multi-step approach reported for analogous compounds involves:

  • Methylation of a secondary amine precursor using methyl iodide.

  • Buchwald–Hartwig coupling to introduce the trifluoromethyl group .

  • Acid-catalyzed condensation to form the ethanamine backbone .

These methods, while versatile, require stringent temperature control (55C\leq 55^\circ \text{C}) and transition-metal catalysts (e.g., nickel complexes) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited water solubility (1mg/mL\leq 1 \, \text{mg/mL}) due to its hydrophobic trifluoromethyl and methoxy groups. It is stable under inert atmospheres but prone to oxidation in the presence of light or moisture.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.55 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 2H, ArH), 7.45 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 2H, ArH), 6.85–6.75 (m, 3H, ArH), 3.90 (s, 3H, OCH3_3), 3.88 (s, 3H, OCH3_3), 3.70 (s, 2H, CH2_2NH), 2.80 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, CH2_2), 2.65 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, CH2_2).

  • MS (ESI+): m/z 340.2 [M+H]+^+.

ParameterRecommendationSource
Personal Protective EquipmentNitrile gloves, lab coat, goggles
VentilationFume hood for powder handling
Storage-20°C, desiccated, under argon
DisposalIncineration at > 1000°C

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